
Sodium acetyl sulphate
概要
説明
Sodium acetyl sulphate (SAS) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a chemical formula of C2H3NaO4S. SAS is commonly used as a reagent in various chemical reactions and has numerous applications in the field of biochemistry and molecular biology.
作用機序
Sodium acetyl sulphate acts as a strong anionic surfactant and can disrupt the structure of biological membranes. It can also alter the surface charge of proteins and other macromolecules, leading to changes in their conformation and function.
生化学的および生理学的効果
Sodium acetyl sulphate has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase, and can also affect the function of ion channels and receptors. Sodium acetyl sulphate has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using Sodium acetyl sulphate in lab experiments is its high solubility in water, which makes it easy to prepare solutions and buffers. Sodium acetyl sulphate is also relatively inexpensive and readily available. However, Sodium acetyl sulphate can be toxic and should be handled with care. It can also interfere with certain assays and experiments, and its effects on biological systems can be difficult to predict.
将来の方向性
There are numerous future directions for research on Sodium acetyl sulphate. One area of interest is the development of new methods for the synthesis of Sodium acetyl sulphate and related compounds. Another area of research is the investigation of the mechanisms by which Sodium acetyl sulphate affects biological systems, particularly its effects on membrane structure and function. Additionally, there is interest in exploring the potential therapeutic applications of Sodium acetyl sulphate, particularly in the treatment of microbial infections and neurological disorders.
科学的研究の応用
Sodium acetyl sulphate has numerous applications in scientific research, particularly in the field of biochemistry and molecular biology. It is commonly used as a reagent for the determination of proteins and nucleic acids. Sodium acetyl sulphate is also used in the synthesis of various organic compounds and in the preparation of buffers and solutions.
特性
CAS番号 |
19201-24-2 |
|---|---|
製品名 |
Sodium acetyl sulphate |
分子式 |
C2H3NaO5S |
分子量 |
162.1 g/mol |
IUPAC名 |
sodium;acetyl sulfate |
InChI |
InChI=1S/C2H4O5S.Na/c1-2(3)7-8(4,5)6;/h1H3,(H,4,5,6);/q;+1/p-1 |
InChIキー |
VCLVUNFJTOOMIR-UHFFFAOYSA-M |
異性体SMILES |
CC(=O)OS(=O)(=O)[O-].[Na+] |
SMILES |
CC(=O)OS(=O)(=O)[O-].[Na+] |
正規SMILES |
CC(=O)OS(=O)(=O)[O-].[Na+] |
その他のCAS番号 |
19201-24-2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


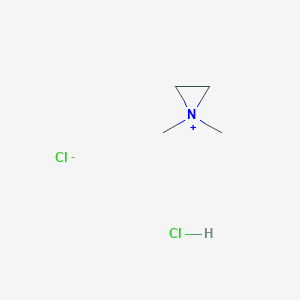
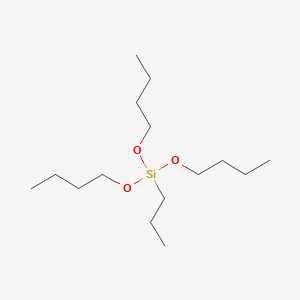
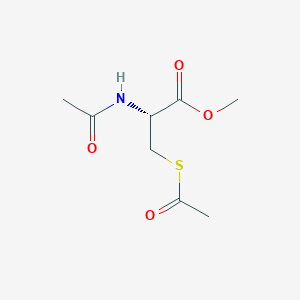
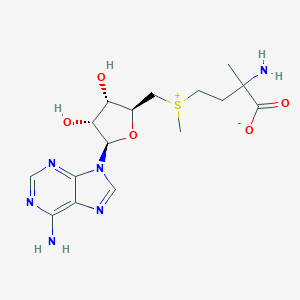
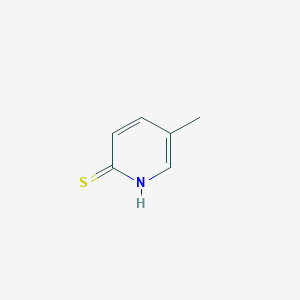
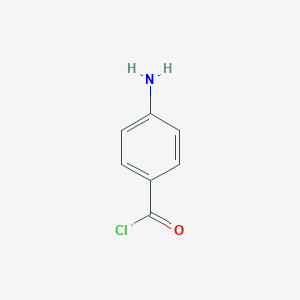
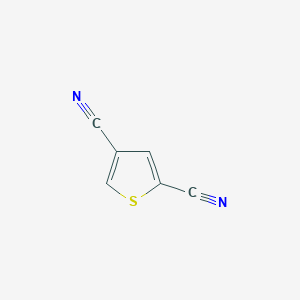
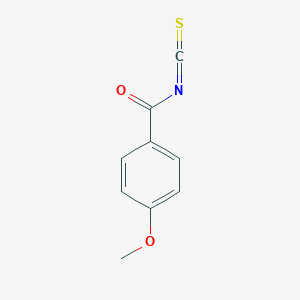
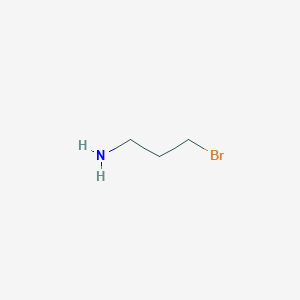
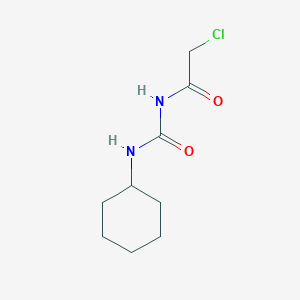
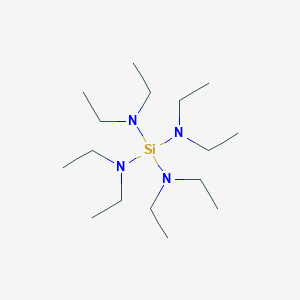
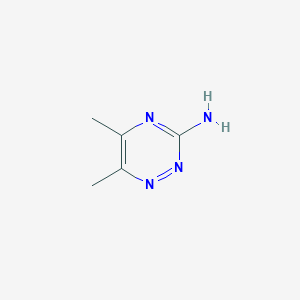
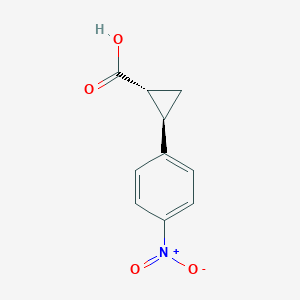
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)